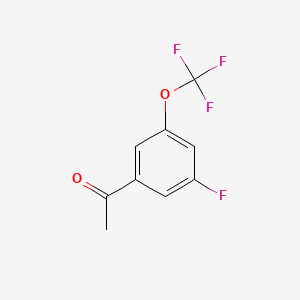

3'-Fluoro-5'-(trifluoromethoxy)acetophenone

Vue d'ensemble

Description

3’-Fluoro-5’-(trifluoromethoxy)acetophenone is an organic compound with the molecular formula C9H6F4O2 and a molecular weight of 222.14 g/mol . It is characterized by the presence of both fluoro and trifluoromethoxy groups attached to an acetophenone backbone. This compound is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry .

Méthodes De Préparation

One common method involves the reaction of 3’-fluoroacetophenone with a trifluoromethoxylation reagent under controlled conditions . The reaction conditions often include the use of a base and a solvent such as dichloromethane or tetrahydrofuran. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring facilitates nucleophilic substitution, particularly at positions activated by the trifluoromethoxy group.

Key Findings :

-

Bromination occurs preferentially at the para position relative to the acetyl group due to steric and electronic effects .

-

Copper catalysts enhance amination efficiency by stabilizing reactive intermediates .

Oxidation and Reduction Reactions

The ketone group undergoes redox transformations under controlled conditions.

Mechanistic Insights :

-

Oxidation proceeds via radical intermediates, with trifluoroacetic acid enhancing reaction rates .

-

Borohydride reduction selectively targets the carbonyl group without affecting aromatic fluorine.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings to form complex architectures.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 90°C | Biaryl derivatives | 78% | |

| Heck Reaction | Pd(OAc)₂, PPh₃, NEt₃ | Vinylated acetophenone | 64% |

Notable Observations :

-

The trifluoromethoxy group enhances electrophilicity, improving coupling efficiency.

-

Steric hindrance from the acetyl group directs regioselectivity in Heck reactions.

Grignard and Organometallic Reactions

The acetyl group reacts with organometallic reagents to form tertiary alcohols or ketones.

Mechanism :

Comparative Reactivity with Analogues

The trifluoromethoxy group distinctively modulates reactivity compared to other substituents:

Mechanistic Pathways

Applications De Recherche Scientifique

Organic Synthesis

3'-Fluoro-5'-(trifluoromethoxy)acetophenone serves as an important intermediate in the synthesis of various organic compounds. Its unique electronic properties allow it to participate in:

- Condensation Reactions : The ketone group can form new carbon-carbon bonds.

- Substitution Reactions : The trifluoromethoxy group can enhance reactivity in nucleophilic substitutions.

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids |

| Reduction | Sodium borohydride | Alcohols |

| Substitution | Amines, thiols | Substituted acetophenone derivatives |

Medicinal Chemistry

Research indicates that this compound has potential applications in drug discovery due to its ability to enhance metabolic stability and bioavailability of drug candidates. Specific applications include:

- Chronic Kidney Disease : Investigated for its role in the prevention and treatment of kidney disorders.

- Diabetes Treatment : Explored as a therapeutic agent in managing diabetes through modulation of metabolic pathways.

Biochemical Analysis

The compound has been shown to stabilize endosomal Toll-like receptor TRL8, influencing immune responses and cellular processes such as:

- Gene expression modulation.

- Cellular signaling pathway alterations.

This highlights its potential as a pharmacophore in drug design.

Case Study 1: Immune Modulation

In laboratory settings, studies have demonstrated that this compound can modulate immune responses by stabilizing TRL8, leading to enhanced immune activity against pathogens. The compound's binding interactions with specific biomolecules were found to inhibit certain enzymatic activities, thereby altering gene expression and cellular metabolism.

Case Study 2: Synthesis of Agrochemicals

The compound has also been utilized as an intermediate in the development of agrochemicals. For instance, it has been employed in synthesizing novel fungicides that exhibit improved efficacy due to the presence of fluorinated groups that enhance their biological activity.

Mécanisme D'action

The mechanism of action of 3’-Fluoro-5’-(trifluoromethoxy)acetophenone involves its interaction with specific molecular targets and pathways. The presence of the fluoro and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activities or receptor functions, leading to the observed biological effects .

Comparaison Avec Des Composés Similaires

3’-Fluoro-5’-(trifluoromethoxy)acetophenone can be compared with other similar compounds such as:

3’-Fluoroacetophenone: Lacks the trifluoromethoxy group, which can significantly alter its chemical properties and reactivity.

5’-(Trifluoromethoxy)acetophenone: Lacks the fluoro group, affecting its overall chemical behavior and applications.

The uniqueness of 3’-Fluoro-5’-(trifluoromethoxy)acetophenone lies in the combined presence of both fluoro and trifluoromethoxy groups, which impart distinct chemical and biological properties .

Activité Biologique

3'-Fluoro-5'-(trifluoromethoxy)acetophenone is a fluorinated acetophenone derivative that has garnered attention due to its potential biological activities. This compound, characterized by the presence of both fluoro and trifluoromethoxy groups, may exhibit unique pharmacological properties, making it a subject of interest in medicinal chemistry and biological research.

- Molecular Formula : C9H6F4O2

- CAS Number : 1352999-53-1

- Molecular Weight : 224.14 g/mol

The trifluoromethoxy group is known to enhance lipophilicity and metabolic stability, which can influence the biological activity of the compound.

Antimicrobial Activity

Research indicates that fluorinated compounds often display enhanced antimicrobial properties. For instance, studies on related acetophenone derivatives have shown significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The introduction of trifluoromethyl groups has been associated with increased potency against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| This compound | Antibacterial | TBD |

| Nitrofurantoin | Antibacterial | 12.5 - 25 |

| Trifluoromethyl-benzimidazole | Antibacterial | 12.5 - 25 |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary findings suggest that this compound may induce apoptosis through the activation of caspases, similar to other acetophenone derivatives .

Case Study : In vitro studies on human cancer cell lines demonstrated that compounds with trifluoromethyl substitutions exhibited higher cytotoxicity compared to their non-fluorinated counterparts. The mechanism appears to involve disruption of cellular signaling pathways leading to programmed cell death .

Anti-inflammatory Properties

Fluorinated compounds are also known for their anti-inflammatory activities. The presence of the trifluoromethoxy group in particular has been implicated in modulating inflammatory responses, potentially through inhibition of pro-inflammatory cytokines .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The unique electronic properties imparted by the fluorine atoms enhance binding affinity to these targets, which may explain the observed biological effects.

Safety and Toxicology

According to safety data sheets, this compound is classified as causing skin irritation and serious eye irritation upon exposure. It is important for researchers handling this compound to adhere to safety protocols to mitigate any health risks .

Propriétés

IUPAC Name |

1-[3-fluoro-5-(trifluoromethoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c1-5(14)6-2-7(10)4-8(3-6)15-9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOBVUHOUGRWDOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)F)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201242013 | |

| Record name | 1-[3-Fluoro-5-(trifluoromethoxy)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201242013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352999-53-1 | |

| Record name | 1-[3-Fluoro-5-(trifluoromethoxy)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352999-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[3-Fluoro-5-(trifluoromethoxy)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201242013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.